molecular formula C8H2BrF5O B3034298 4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone CAS No. 1540160-13-1

4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone

Cat. No.: B3034298
CAS No.: 1540160-13-1
M. Wt: 289.00
InChI Key: OUZJGWIUAVFDEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone typically involves the halogenation of acetophenone derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective introduction of halogen atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acetophenones and biaryl compounds, which are useful intermediates in organic synthesis .

Scientific Research Applications

4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone involves its interaction with various molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in multiple chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition, which are crucial for its role in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone is unique due to its specific combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and industrial applications .

Properties

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-4-2-5(10)3(1-6(4)11)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZJGWIUAVFDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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